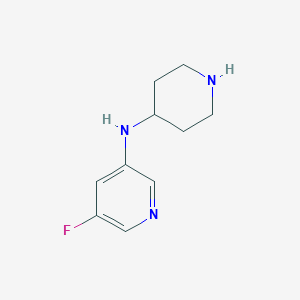

5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Overview

Description

5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H14FN3 and a molecular weight of 195.24 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves metal-catalyzed reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring attached to a pyridine ring via an amine group . The pyridine ring carries a fluorine atom at the 5-position .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Intermediate in Potent Deoxycytidine Kinase Inhibitors Synthesis

A practical synthesis method has been developed for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors. This synthesis process provides an economical alternative for creating inhibitors used in therapeutic research (Zhang et al., 2009).Novel Fluorous Ionic Liquids Synthesis

The compound has been used in the synthesis of novel fluorous ionic liquids. These liquids exhibit high fluorophilicity and are developed by reacting pyrrolidine or piperidine with perfluoroalkyl iodide, showing significant potential in various industrial applications (Honda et al., 2017).Development of Serotonin 5-HT1A Agonists

Research has explored derivatives of this compound to develop potent and orally active agonists at serotonin 5-HT1A receptors. The introduction of fluorine atoms has been shown to enhance agonist activity, with significant implications in developing antidepressant drugs (Vacher et al., 1999).Corrosion Inhibition Studies on Iron

The compound has been studied for its corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand its effectiveness as a corrosion inhibitor, which is crucial in materials science and engineering (Kaya et al., 2016).Photocatalytic Degradation Studies

Studies involving this compound in the photocatalytic degradation of organic compounds containing nitrogen atoms have shown the formation of ammonium and nitrate ions. This research is significant in environmental science, especially in water treatment and pollution control (Low et al., 1991).Evaluation as Muscarinic Acetylcholine Receptors Ligands

Compounds based on this compound have been synthesized and evaluated as in vivo ligands for muscarinic acetylcholine receptors. This research is crucial in developing treatments for neurological disorders (Skaddan et al., 2000).

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is not mentioned in the retrieved papers, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives, including 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, continue to be an area of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on developing novel dual- or multi-target antidepressants and further exploring the therapeutic applications of piperidine derivatives .

Properties

IUPAC Name |

5-fluoro-N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIICUKYUQLSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272194 | |

| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-84-4 | |

| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 5-fluoro-N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

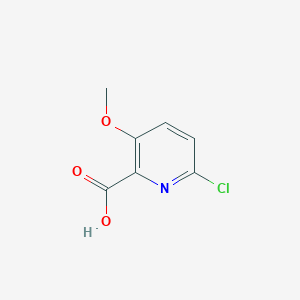

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B3094275.png)